molecular formula C20H19ClN2O4S2 B285439 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide

2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No. B285439
M. Wt: 451 g/mol
InChI Key: ABIAPIQRNHTWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide, also known as TTA-090, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. TTA-090 belongs to the class of thiazole compounds and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.

Mechanism of Action

2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide exerts its effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a transcription factor that plays a crucial role in regulating glucose and lipid metabolism, as well as inflammation and cell proliferation. 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide binds to PPARγ and activates its downstream signaling pathways, leading to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It also inhibits the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response. 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide has also been shown to exhibit anti-cancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells. Additionally, 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide has been shown to exhibit anti-fibrotic effects by inhibiting the activation of fibroblasts and reducing the deposition of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide is its specificity for PPARγ, which reduces the risk of off-target effects. 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide also exhibits good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide. One area of research is the potential use of 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the potential use of 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide in treating metabolic disorders, such as diabetes and obesity. Additionally, future research could focus on developing more potent and selective PPARγ agonists based on the structure of 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide.

Synthesis Methods

The synthesis of 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide involves a multi-step process that starts with the reaction of 4-chlorobenzenethiol with 2-bromoacetophenone to form 4-(4-chlorophenyl)-1-phenylthio-2-propanone. This intermediate is then reacted with thiosemicarbazide to form 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-phenylacetamide. Finally, the compound is reacted with 3,4,5-trimethoxybenzoyl chloride to obtain 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide.

Scientific Research Applications

2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide has been studied extensively for its potential therapeutic applications in various fields of research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide has also been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C20H19ClN2O4S2

Molecular Weight

451 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C20H19ClN2O4S2/c1-25-16-8-14(9-17(26-2)19(16)27-3)22-18(24)11-29-20-23-15(10-28-20)12-4-6-13(21)7-5-12/h4-10H,11H2,1-3H3,(H,22,24)

InChI Key

ABIAPIQRNHTWJY-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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